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This document serves as a comprehensive technical guide on the core physicochemical
properties of 3-(3,5-Dichlorophenoxy)benzaldehyde. Moving beyond a simple data sheet,
this guide provides an in-depth analysis of the compound's characteristics, grounded in
established scientific principles and supported by available experimental data. The insights and
protocols contained herein are designed to empower researchers to confidently and effectively
utilize this molecule in their synthetic, medicinal, and materials science endeavors.

Core Molecular Identity and Structural Framework

3-(3,5-Dichlorophenoxy)benzaldehyde is an aromatic aldehyde featuring a diphenyl ether
backbone. This structure, where a benzaldehyde moiety is linked via an ether oxygen to a 3,5-
dichlorinated phenyl ring, is fundamental to its properties. The electrophilic nature of the
aldehyde group, combined with the electron-withdrawing effects of the chlorine atoms and the
steric bulk of the dual-ring system, dictates its reactivity, solubility, and spectroscopic signature.

A precise understanding of its fundamental properties is the starting point for any experimental
design.
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Table 1: Fundamental Molecular and Chemical Identifiers

Property Value Source(s)

Molecular Formula Ci13HsCl202 [11[2][3]

Molecular Weight 267.11 g/mol [2][3]
3-(3,5-

IUPAC Name dichlorophenoxy)benzaldehyd [3]
e

CAS Number 81028-92-4 [11121[31[4]
White to yellow solid; Pale

Appearance [2][4]

lemon crystalline powder

Canonical SMILES

C1=CC(=CC(=C1)0C2=CC(=
CC(=C2)Cl)CC=0

[3](5]

| InChl Key | BISWHYILBVQCRA-UHFFFAOYSA-N |[3] |

Diagram 1: 2D Chemical Structure of 3-(3,5-Dichlorophenoxy)benzaldehyde

Caption: Molecular structure of 3-(3,5-Dichlorophenoxy)benzaldehyde.

Physicochemical Data and Experimental

Considerations

The physical state and thermal properties of a compound are paramount for its handling,

purification, and reaction setup.

Table 2: Key Physical and Thermal Properties
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Property Value(s) Source(s)
Melting Point 48-55 °C [1][4]
56-60 °C [2]
Boiling Point 125 °C @ 0.03 mmHg [4]
396.1 °C @ 760 mmHg [2]
Flash Point >110 °C (>230 °F) [1][2][4]
Density ~1.3 g/cm? (estimate) [2]14]

| Refractive Index | ~1.47 - 1.63 (estimate) |[2][4] |

The variance in reported melting points (e.g., 48-55 °C vs. 56-60 °C) may reflect differences in
purity or analytical method.[2] A narrow melting range is a key indicator of high purity. The high
boiling point at atmospheric pressure indicates low volatility, simplifying handling at room
temperature.[2]

Experimental Protocol: Melting Point Determination via
Capillary Method

This protocol ensures an accurate and reproducible melting point measurement, a critical
quality control step.

Sample Preparation: Ensure the 3-(3,5-Dichlorophenoxy)benzaldehyde sample is
completely dry. Grind a small amount into a fine powder using a mortar and pestle.

o Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and
tap the sealed end gently on a hard surface to pack the sample down. Repeat until a 2-3 mm
column of tightly packed solid is achieved.

o Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting
point apparatus.

o Rapid Heating: Set the apparatus to heat rapidly to approximately 10-15 °C below the lowest
expected melting point (e.g., heat quickly to ~35 °C).
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e Slow Ramp and Observation: Reduce the heating rate to 1-2 °C per minute. Observe the
sample closely through the magnifying lens.

» Data Recording:
o Record the temperature (T1) at which the first drop of liquid appears.
o Record the temperature (Tz2) at which the last crystal of solid melts.

o Reporting: The melting point is reported as the range T1 - T2. For a pure sample, this range
should be narrow (< 2 °C).

Solubility Profile: Guiding Solvent Selection

The dual nature of the molecule—possessing a polar aldehyde and ether linkage alongside
large, nonpolar chlorinated aromatic rings—suggests a specific solubility pattern. It is expected
to be soluble in moderately polar to polar organic solvents and insoluble in water.

Experimental Protocol: Qualitative Solubility
Assessment

This systematic approach determines suitable solvents for reactions, purification, and analysis.

Aliquot Preparation: Weigh approximately 20-30 mg of the compound into several small,
labeled test tubes or vials.

e Solvent Addition: To each tube, add 1 mL of a test solvent (e.g., water, hexane, toluene,
diethyl ether, dichloromethane, ethyl acetate, acetone, ethanol, DMSO).

o Agitation: Agitate each sample vigorously for 60 seconds using a vortex mixer. Allow any
undissolved solid to settle.

e Observation & Classification:
o Soluble: The solid completely dissolves, leaving a clear solution.

o Partially Soluble: A significant portion of the solid dissolves, but some remains
undissolved.
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o Insoluble: The solid does not appear to dissolve.

o Heating Test (for partially soluble/insoluble): Gently warm the sample in a water bath. If the
solid dissolves with heating, note it as "soluble with heating." Allow the solution to cool to
room temperature and observe if the compound precipitates.

Diagram 2: Experimental Workflow for Solubility Profiling
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Caption: A streamlined workflow for assessing qualitative solubility.

Spectroscopic Signature for Structural Verification
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Spectroscopic analysis is non-negotiable for confirming the identity and purity of 3-(3,5-
Dichlorophenoxy)benzaldehyde. The key functional groups provide predictable and distinct
signals. While specific spectra for this exact compound are available from suppliers, the
expected characteristics are as follows.[6]

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show a highly deshielded
singlet for the aldehydic proton (CHO) around & 9.9-10.1 ppm. The aromatic region (o 7.0-
8.0 ppm) will show complex multiplets corresponding to the protons on both benzene rings.

e 13C NMR Spectroscopy: The carbon NMR will feature a distinct downfield signal for the
carbonyl carbon (C=0) above & 190 ppm. The aromatic carbons will appear in the d 115-160
ppm range, with carbons attached to oxygen or chlorine being further downfield.

« Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional
groups.[3]

o A strong, sharp C=0 stretch characteristic of an aromatic aldehyde will appear around
1700-1720 cm~1,[7]

o Two weaker aldehyde C-H stretches (a Fermi doublet) are expected around 2720 cm~1
and 2820 cm~1.[7]

o Asymmetric and symmetric C-O-C (ether) stretches will be visible in the 1275-1085 cm~1
region.

o Aromatic C=C stretches will show multiple bands between 1500-1600 cm~2.[7]
e Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.
o The molecular ion peak (M*) will correspond to the molecular weight of ~267 g/mol .[2]

o A critical diagnostic feature is the isotopic pattern. Due to the presence of two chlorine
atoms (isotopes 3°Cl and 3’Cl), the spectrum will show a characteristic cluster of peaks for
the molecular ion: [M]*, [M+2]*, and [M+4]* in an approximate ratio of 9:6:1, definitively
confirming the presence of two chlorine atoms.

Diagram 3: Integrated Spectroscopic Verification Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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